molecular formula C8H6F2N2S B12838615 (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine

Cat. No.: B12838615
M. Wt: 200.21 g/mol
InChI Key: FOBUNCVDSYVGRU-UHFFFAOYSA-N
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Description

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine is a chemical compound with the molecular formula C8H6F2N2S It is a derivative of benzo[d]isothiazole, characterized by the presence of two fluorine atoms at the 5 and 6 positions and a methanamine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selectfluor in aqueous media.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Selectfluor yields benzo[d]isothiazol-3(2H)-one-1-oxides .

Scientific Research Applications

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

    Materials Science: Its fluorinated structure may impart desirable properties such as increased stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways, given its potential interactions with specific biomolecules.

Mechanism of Action

The mechanism of action of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the specific application and target. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme or receptor, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazol-3-yl)methanamine: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    (5,6-Dichlorobenzo[d]isothiazol-3-yl)methanamine: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and interactions.

Uniqueness

The presence of fluorine atoms in (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine imparts unique properties such as increased electronegativity and stability, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C8H6F2N2S

Molecular Weight

200.21 g/mol

IUPAC Name

(5,6-difluoro-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C8H6F2N2S/c9-5-1-4-7(3-11)12-13-8(4)2-6(5)10/h1-2H,3,11H2

InChI Key

FOBUNCVDSYVGRU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)SN=C2CN

Origin of Product

United States

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